![molecular formula C23H30N2O5S2 B2719309 ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-56-1](/img/structure/B2719309.png)
ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on the specific compound. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Routes: A study highlighted the preparation of thiophene derivatives through acylation and subsequent reactions, indicating a methodological basis for synthesizing complex thiophene-based compounds like the one (Sauter et al., 1976). This demonstrates the versatility of thiophene chemistry in accessing a wide range of functionalized molecules for diverse applications.
- Chemical Reactions and Transformations: The Gewald reaction has been utilized for synthesizing amino-thiophene carboxylates, providing a foundational approach for constructing thiophene cores present in the compound of interest (Abaee & Cheraghi, 2013). This highlights the compound's relevance in exploring new chemical transformations.
Biological Activity
- Antimicrobial and Anti-inflammatory Properties: Research into thiophene derivatives has uncovered significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Altundas et al., 2010). Additionally, thiophene derivatives have shown promise in anti-inflammatory applications, hinting at the compound's potential in pharmaceutical research (Sherif & Hosny, 2014).
Materials Science and Optoelectronics
- Nonlinear Optical Properties: Thiophene-based compounds have been investigated for their nonlinear optical properties, suggesting applications in photonic devices and optical communications (Anandan et al., 2018). This area of research opens up possibilities for using the compound in the development of materials with specialized optical characteristics.
Mechanism of Action
Mode of action
Many thiophene derivatives have been found to interact with various targets in the cell, leading to changes in cellular function .
Biochemical pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
Thiophene derivatives have been found to have a variety of effects, depending on their specific targets and modes of action .
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-4-25(5-2)32(28,29)17-14-12-16(13-15-17)21(26)24-22-20(23(27)30-6-3)18-10-8-7-9-11-19(18)31-22/h12-15H,4-11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMABPDTNAPVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)

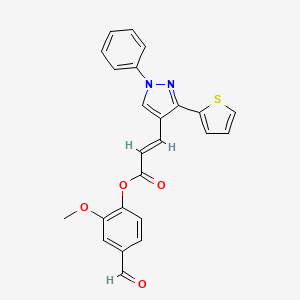
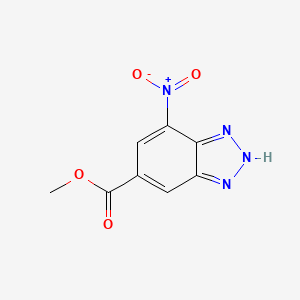
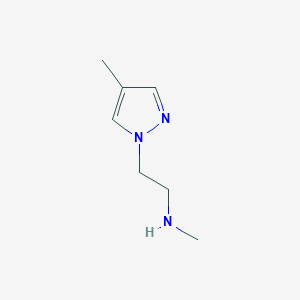
![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
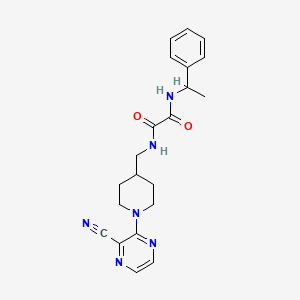
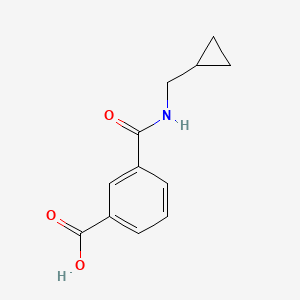
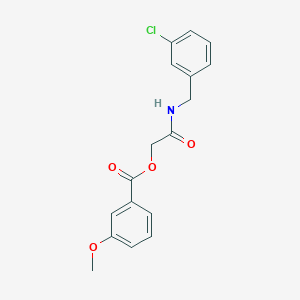
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)
![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)
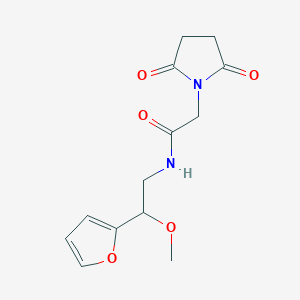
![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)